REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]([C:15]1[CH:16]=[C:17]([CH:21]=[C:22]([C:25]([CH3:28])([CH3:27])[CH3:26])[C:23]=1[OH:24])[C:18](O)=[O:19])([CH3:14])([CH3:13])[CH3:12].C1(N=C=NC2CCCCC2)CCCCC1>C1COCC1>[CH3:28][C:25]([C:22]1[CH:21]=[C:17]([CH:16]=[C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:23]=1[OH:24])[C:18]([NH:8][C:7]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)=[O:19])([CH3:26])[CH3:27]
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction medium is agitated for 15 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate which appears is filtered out
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate After the solution
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted in 20 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the insoluble part is filtered out
|
Type
|
CUSTOM
|
Details
|
the residue is precipitated from diethyl ether
|
Type
|
FILTRATION
|
Details
|
The solid is recovered by filtration
|
Type
|
WASH
|
Details
|
rinsed abundantly with diethyl ether in order
|
Type
|
CUSTOM
|
Details
|
to produce a white powder with a yield of 65%
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C=1C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C=C(C1O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |